8-Nitro-1,6-naphthyridine
Description
8-Nitro-1,6-naphthyridine is a heterocyclic compound characterized by a naphthyridine backbone substituted with a nitro group (-NO₂) at the 8-position. For instance, 5,5',8,8'-tetramethyl-2-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes N-oxidation to form stable nitro derivatives, suggesting that nitro groups can be introduced via oxidative pathways . Additionally, 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (CAS 1187928-81-9) is highlighted as a critical reagent in heterocyclic synthesis, emphasizing the role of nitro-substituted naphthyridines in facilitating complex transformations . The nitro group’s electron-withdrawing nature likely enhances electrophilic reactivity, making such compounds valuable intermediates in medicinal and materials chemistry.
Properties
IUPAC Name |
8-nitro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-5-9-4-6-2-1-3-10-8(6)7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQHUMUFYVMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key 1,6-Naphthyridine Derivatives
Nitro-Substituted Derivatives
Halogenated Derivatives
- Direct Halogenation : Halogens (Cl, F, I) are introduced via electrophilic substitution or cross-coupling precursors. For instance, 5-Chloro-8-iodo-1,6-naphthyridine (CAS 107484-69-5) is synthesized for applications in metal-catalyzed reactions .
Reactivity and Stability
- Nitro vs. Halogens :
- The nitro group’s strong electron-withdrawing effect increases electrophilicity at adjacent positions, enabling nucleophilic aromatic substitution (unlike halogens, which are typically leaving groups).
- Halogenated derivatives (e.g., 5-Chloro-8-fluoro-1,6-naphthyridine ) exhibit superior stability in cross-coupling reactions compared to nitro analogs, which may decompose under harsh conditions .
- Hydrogenation Sensitivity : Tetrahydro derivatives like 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride show enhanced solubility and stability due to reduced aromaticity, making them preferable in solution-phase reactions .
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